PACE4 Inhibitory peptide C23

PACE4 inhibition enzymatic kinetics prostate cancer

PACE4 Inhibitory peptide C23 (CAS: 1426656-94-1; sequence: Ac-(DLeu)LLLRVK-Amba) is a peptidomimetic inhibitor of the proprotein convertase subtilisin/kexin type 6 (PCSK6, also known as PACE4). The compound represents a second-generation, structure-optimized derivative of the original Multi-Leu (ML) octapeptide (Ac-LLLLRVKR-NH₂).

Molecular Formula C51H90N14O8
Molecular Weight 1027.3 g/mol
Cat. No. B15567027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACE4 Inhibitory peptide C23
Molecular FormulaC51H90N14O8
Molecular Weight1027.3 g/mol
Structural Identifiers
InChIInChI=1S/C51H90N14O8/c1-28(2)23-38(59-33(11)66)46(69)62-40(25-30(5)6)48(71)64-41(26-31(7)8)49(72)63-39(24-29(3)4)47(70)60-37(16-14-22-57-51(55)56)45(68)65-42(32(9)10)50(73)61-36(15-12-13-21-52)44(67)58-27-34-17-19-35(20-18-34)43(53)54/h17-20,28-32,36-42H,12-16,21-27,52H2,1-11H3,(H3,53,54)(H,58,67)(H,59,66)(H,60,70)(H,61,73)(H,62,69)(H,63,72)(H,64,71)(H,65,68)(H4,55,56,57)/t36-,37-,38+,39-,40-,41-,42-/m0/s1
InChIKeyUFNWIBYSOUCSGW-CNXVDZONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PACE4 Inhibitory Peptide C23: Procurement and Research Specification for a Peptidomimetic PCSK6 Inhibitor


PACE4 Inhibitory peptide C23 (CAS: 1426656-94-1; sequence: Ac-(DLeu)LLLRVK-Amba) is a peptidomimetic inhibitor of the proprotein convertase subtilisin/kexin type 6 (PCSK6, also known as PACE4) [1]. The compound represents a second-generation, structure-optimized derivative of the original Multi-Leu (ML) octapeptide (Ac-LLLLRVKR-NH₂) [2]. Key structural features include an N-terminal D-leucine residue (substituting L-leucine for enhanced proteolytic stability) and a C-terminal 4-amidinobenzylamide (Amba) group (replacing the native arginine-amide terminus to improve affinity) [1]. C23 is primarily employed in oncology research targeting prostate cancer, where PACE4 and its alternative splice isoform PACE4-altCT are validated drivers of tumor cell proliferation and progression [3].

Why Generic Substitution Fails: The Structural and Selectivity Basis of C23 Differentiation


PACE4 (PCSK6) and furin share substantial active-site homology and overlapping substrate cleavage preferences (Arg-X-Arg/Lys-Arg↓), leading many pan-proprotein convertase inhibitors to exhibit significant cross-reactivity [1]. However, the therapeutic window for PACE4-targeted oncology research critically depends on discrimination between these enzymes: while PACE4-altCT drives prostate cancer proliferation, furin is ubiquitously expressed and essential for physiological processing of numerous host proteins [2]. The ML-peptide scaffold originally achieved approximately 20-fold selectivity for PACE4 over furin; however, subsequent potency-enhancing modifications introduced in C23 (DLeu substitution at P8 and Amba at P1) partially eroded this selectivity to approximately 2-fold [3]. Consequently, researchers cannot interchangeably substitute alternative PACE4-targeting peptides or broader-spectrum convertase inhibitors without altering both the potency ceiling and the selectivity profile of their experimental system. The quantitative evidence below establishes the precise boundaries of C23's differentiation relative to its closest comparators.

Quantitative Evidence Guide: PACE4 Inhibitory Peptide C23 Head-to-Head Comparative Data


Enzymatic Affinity (Ki) Comparison: C23 Versus Multi-Leu (ML) Peptide on PACE4

C23 demonstrates a 4.4-fold improvement in enzymatic inhibitory potency (Ki) against PACE4 relative to its parent compound, the Multi-Leu (ML) peptide. The ML-peptide, an octapeptide with sequence Ac-LLLLRVKR-NH₂, exhibits a Ki of 22 nM against PACE4 . Optimization of this scaffold via N-terminal DLeu substitution and C-terminal Amba modification yielded C23 (Ac-(DLeu)LLLRVK-Amba), which achieves a Ki of 5 nM against the same enzyme . The enhanced potency is attributed to improved binding interactions conferred by the D-isomer stabilization and the amidinobenzylamide arginine mimetic [1].

PACE4 inhibition enzymatic kinetics prostate cancer peptidomimetic

In Vivo Tumor Growth Inhibition: C23 Versus Multi-Leu (ML) Peptide in Prostate Cancer Xenograft Models

Systemic administration of C23 achieves significant tumor growth inhibition in LNCaP prostate cancer xenograft-bearing mice, whereas the parent ML-peptide exhibits negligible in vivo efficacy under the same systemic delivery route. Intravenous treatment with ML-peptide alone showed little effect on tumor growth [1]. In contrast, C23 administered systemically at 2 mg/kg/day significantly inhibits tumor progression in the same LNCaP xenograft model, with treated tumors achieving a treated-to-control (T/C) tumor volume ratio of 0.15 after 24 days of treatment [2]. This represents an approximate 5.5-fold reduction in tumor burden relative to control [3].

in vivo efficacy xenograft model tumor growth inhibition prostate cancer therapy

Enzyme Selectivity Profile: PACE4 Versus Furin Discrimination of C23 Compared to ML-Peptide

C23 exhibits a substantially altered selectivity ratio between PACE4 and furin compared to its parent ML-peptide scaffold. The original ML-peptide (Ac-LLLLRVKR-NH₂) demonstrates approximately 20-fold selectivity for PACE4 over furin [1]. Following structural optimization to C23 (incorporation of DLeu at P8 and Amba at P1), the selectivity for PACE4 over furin is significantly reduced, resulting in only approximately 2-fold discrimination between the two enzymes [2]. This selectivity erosion is explicitly documented: 'Despite improvements in both in vitro and in vivo profiles of C23, its selectivity for PACE4 over furin was significantly reduced' [3].

enzyme selectivity furin inhibition off-target activity proprotein convertase

Plasma Stability and In Vivo Half-Life: C23 Compared to ML-Peptide

C23 exhibits enhanced proteolytic stability attributable to the D-leucine substitution at the N-terminus, a modification that confers substantial resistance to exopeptidase degradation. The ML-peptide (Ac-LLLLRVKR-NH₂) was characterized as having 'labile characteristics of peptides in general' and demonstrated poor stability precluding effective systemic in vivo application [1]. The DLeu-modified C23 analog is described as 'not only more stable but also displays improved anti-cell proliferation properties in vitro and anti-tumor activity in vivo' [2]. However, despite this stability improvement, C23 remains a small peptide subject to rapid renal clearance, with a measured in vivo half-life (t₁/₂) of 9 ± 3 minutes [3].

plasma stability pharmacokinetics in vivo half-life peptide degradation

Antiproliferative Activity in Prostate Cancer Cell Lines: C23 Quantitative IC₅₀ Profile

C23 exhibits antiproliferative effects against prostate cancer cell lines with quantified IC₅₀ values in the low micromolar range. In MTT assays following 72-hour treatment, C23 inhibits DU145 human prostate cancer cell proliferation with an IC₅₀ of 25 μM, and LNCaP cell proliferation with an IC₅₀ of 40 μM . The parent ML-peptide also significantly reduced proliferation of both DU145 and LNCaP prostate cancer-derived cell lines and induced G0/G1 cell cycle arrest [1]; however, direct quantitative IC₅₀ comparisons for ML-peptide in these cell lines are not uniformly reported across the same assay conditions. The differential sensitivity between DU145 (more responsive) and LNCaP (less responsive) cell lines may reflect varying PACE4-altCT isoform expression levels [2].

antiproliferative activity DU145 cells LNCaP cells cell viability assay

Recommended Research and Industrial Application Scenarios for PACE4 Inhibitory Peptide C23


In Vivo Xenograft Studies of PACE4-Dependent Prostate Cancer Progression

C23 is the only compound within this chemical series (ML-peptide scaffold derivatives) with validated systemic antitumor activity in prostate cancer xenograft models, achieving a T/C tumor volume ratio of 0.15 at 2 mg/kg/day systemic administration [1]. This makes C23 the appropriate selection for in vivo pharmacology studies examining PACE4 inhibition in LNCaP (androgen-dependent) or JHU-LNCaP-SM (androgen-independent) xenograft-bearing mice, where the parent ML-peptide fails to produce meaningful tumor growth inhibition via systemic delivery [2].

High-Sensitivity Enzymatic PACE4 Inhibition Assays Requiring Low Nanomolar Potency

For in vitro enzymatic studies requiring maximal target engagement at minimal compound concentrations, C23's 5 nM Ki against recombinant human PACE4 represents a 4.4-fold potency improvement over the ML-peptide (Ki = 22 nM) [1]. This enables lower working concentrations, reduced reagent consumption, and more sensitive detection of PACE4 activity modulation in biochemical assays [2].

Comparative Selectivity Profiling Studies Between PACE4 and Furin

C23 serves as a valuable tool compound for studies requiring a PACE4 inhibitor with modest (~2-fold) PACE4/furin selectivity, in contrast to the ML-peptide's higher ~20-fold discrimination [1]. Researchers investigating the functional consequences of differential PACE4 versus furin inhibition in prostate cancer biology can employ C23 alongside the more selective ML-peptide to delineate enzyme-specific contributions to cellular phenotypes [2].

Formulation Development and Prodrug Design for PACE4-Targeted Therapeutics

C23's short in vivo half-life of 9 ± 3 minutes due to rapid renal clearance makes it an ideal starting point for formulation and prodrug development studies [1]. Approaches such as β-cyclodextrin inclusion complex formation, albumin-binding conjugation, or PEGylation strategies can be evaluated using C23 as the benchmark active pharmacophore to assess improvements in pharmacokinetic parameters and tumor-targeting efficiency [2].

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